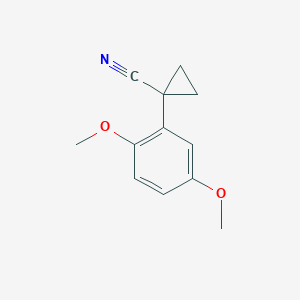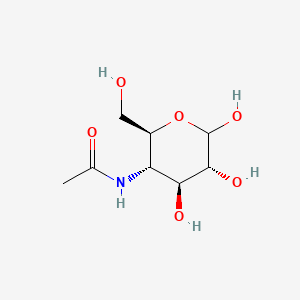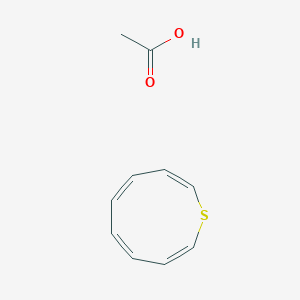
(2Z,4Z,6Z,8Z)-thionine; acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Thionine acetate can be synthesized through the oxidation of phenothiazine derivatives. The process typically involves the reaction of phenothiazine with an oxidizing agent such as hydrogen peroxide or potassium dichromate in the presence of an acid like acetic acid. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the mixture for several hours until the desired product is obtained .
Industrial Production Methods: In industrial settings, thionine acetate is produced using large-scale oxidation processes. The raw materials, including phenothiazine and oxidizing agents, are mixed in reactors equipped with temperature and pressure control systems. The reaction mixture is then subjected to purification steps, such as filtration and crystallization, to obtain high-purity thionine acetate .
化学反応の分析
Types of Reactions: Thionine acetate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Thionine acetate can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Thionine acetate can undergo substitution reactions with nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidation of thionine acetate typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions yield thionine or its derivatives.
Substitution: Substitution reactions produce various thionine derivatives depending on the nucleophile used.
科学的研究の応用
Thionine acetate has a wide range of applications in scientific research, including:
Biological Staining: It is extensively used as a nuclear stain for chromatin and mucin, and for staining Nissl granules in neurons.
DNA Quantification: Thionine acetate can replace Schiff reagent in quantitative Feulgen staining of DNA.
Microbial Fuel Cells: The compound is employed to mediate electron transfer in microbial fuel cells.
Histological Staining: It is used for staining semi-thin sections of plant material for light microscopy.
Antibacterial Research: Thionine acetate has been found to inhibit enzymes like lysozyme and soluble lytic transglycosylase, making it a potential candidate for antibacterial agents.
作用機序
Thionine acetate exerts its effects through electrostatic interactions with negatively charged phospholipids in cell membranes. This interaction can lead to pore formation or specific binding to lipid domains, disrupting membrane integrity and function . In antibacterial applications, thionine acetate inhibits enzymes involved in bacterial cell wall remodeling, such as lysozyme and soluble lytic transglycosylase .
類似化合物との比較
Methylene Blue: Also a phenothiazine dye, used in biological staining and as a redox indicator.
Toluidine Blue: Another phenothiazine dye, used for staining acidic tissue components.
Uniqueness: Thionine acetate is unique due to its strong metachromatic staining properties and its ability to mediate electron transfer in microbial fuel cells. Its inhibitory effects on bacterial enzymes further distinguish it from other similar compounds .
特性
分子式 |
C10H12O2S |
|---|---|
分子量 |
196.27 g/mol |
IUPAC名 |
acetic acid;thionine |
InChI |
InChI=1S/C8H8S.C2H4O2/c1-2-4-6-8-9-7-5-3-1;1-2(3)4/h1-8H;1H3,(H,3,4) |
InChIキー |
TWSZIRXHRIBQHA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1=CC=CSC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


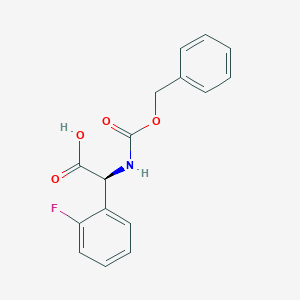
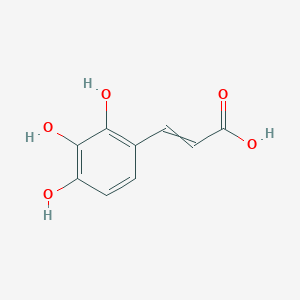
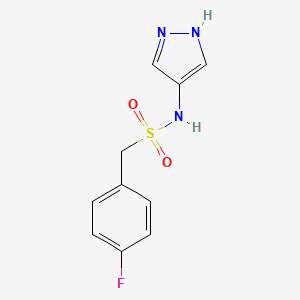
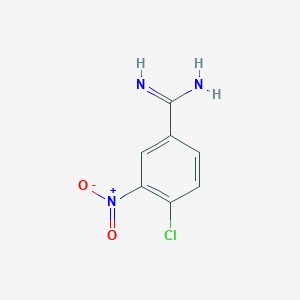
![4-[3-(Propan-2-yl)-2,5-dihydro-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,5-dien-1-imine](/img/structure/B12438226.png)
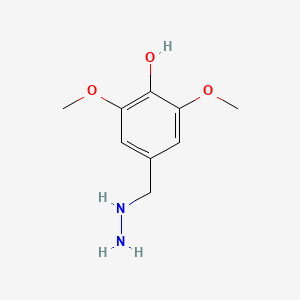
![Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate](/img/structure/B12438236.png)

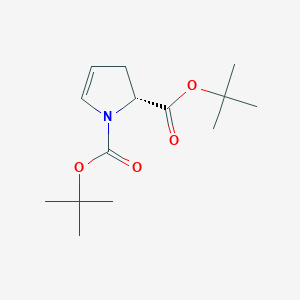
![(1R)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B12438251.png)

